

2-Hydroxy-3-pentanone IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Hydroxy-3-pentanone**

Cat. No.: **B3272617**

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydroxy-3-pentanone**: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist Introduction

2-Hydroxy-3-pentanone, an alpha-hydroxy ketone (or acyloin), represents a functionally rich and stereochemically significant molecule of interest to the chemical and pharmaceutical sciences.^[1] As a five-carbon backbone containing both a hydroxyl and a carbonyl group in adjacent positions, it serves as a versatile chiral building block for the synthesis of more complex organic molecules. Its presence has been identified in natural sources such as the durian fruit (*Durio zibethinus*) and the bacterium *Corynebacterium glutamicum*, hinting at its involvement in biological pathways and its potential as a bioactive compound.^{[2][3]} This guide provides a comprehensive technical overview of **2-hydroxy-3-pentanone**, focusing on its fundamental properties, synthesis, analytical characterization, and applications relevant to researchers in drug discovery and development.

IUPAC Nomenclature and Chemical Structure

The systematic naming and structural representation of a molecule are foundational to all further scientific inquiry. Understanding the precise arrangement of atoms and the conventions used to describe it prevents ambiguity and ensures clarity in complex synthetic and analytical discussions.

IUPAC Name and Identifiers

The nomenclature of **2-hydroxy-3-pentanone** is defined by the International Union of Pure and Applied Chemistry (IUPAC) rules, which prioritize the principal functional groups and the longest carbon chain.

- IUPAC Name: 2-hydroxypentan-3-one[3]
- Synonyms: 3-Pentanone, 2-hydroxy-; 3-Pentanone-2-ol[4]
- CAS Number: 5704-20-1[3][4]
- ChEBI ID: 84271[3]

Molecular Structure and Stereochemistry

2-Hydroxy-3-pentanone possesses a chiral center at the second carbon (C2), the atom bearing the hydroxyl group. This gives rise to two distinct stereoisomers, **(S)-2-hydroxy-3-pentanone** and **(R)-2-hydroxy-3-pentanone**, which are non-superimposable mirror images of each other (enantiomers). The specific stereoisomer can have profound effects on its biological activity and its utility as a chiral precursor in asymmetric synthesis.

- Molecular Formula: C₅H₁₀O₂[2][3][5]
- Canonical SMILES: CCC(=O)C(C)O[3]
- InChIKey: QMXCDEVUAIPIRM-UHFFFAOYSA-N[3]

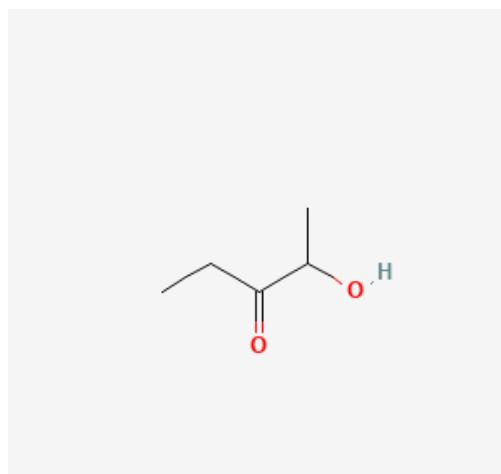


Figure 1: Chemical Structure of **2-Hydroxy-3-pentanone**

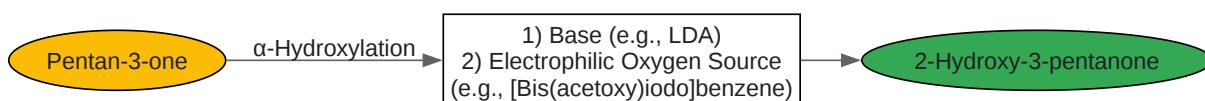
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments, influencing everything from reaction kinetics to bioavailability. A thorough understanding of these characteristics is essential for designing experiments, developing formulations, and ensuring safe handling.

The alpha-hydroxy ketone motif results in a molecule with both hydrogen bond donor (-OH) and acceptor (C=O, -OH) capabilities. This duality governs its solubility and boiling point. The predicted high water solubility, for instance, is a direct consequence of its ability to form strong hydrogen bonds with water molecules, a critical consideration for its use in aqueous biochemical assays or formulations.

Property	Value	Source
Molecular Weight	102.13 g/mol	[2][3][5]
Boiling Point	153 °C at 760 mmHg	[6]
Density	0.962 g/cm ³	[6]
Flash Point	53.8 °C	[6]
Water Solubility	300 g/L (Predicted)	[1]
pKa (Acidic)	13.03 ± 0.20 (Predicted)	[6][7]
LogP	0.34630	[6]

Synthesis and Chemical Reactivity


The ability to efficiently synthesize and predictably react **2-hydroxy-3-pentanone** is central to its application in research. The alpha-hydroxy ketone functional group is a key reactive center, enabling a variety of chemical transformations.

Synthetic Pathway: α -Hydroxylation of a Ketone

A common and reliable method for preparing α -hydroxy ketones is through the α -hydroxylation of a ketone enolate. In this process, a strong base is used to deprotonate the α -carbon of the

starting ketone, forming a nucleophilic enolate. This enolate then reacts with an electrophilic oxygen source to install the hydroxyl group.

The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is critical to ensure rapid and quantitative enolate formation without competing side reactions, such as aldol condensation. The subsequent use of an electrophilic oxygen source like a hypervalent iodine reagent provides the oxygen atom for the hydroxylation step.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Hydroxy-3-pentanone**.

Experimental Protocol: Synthesis from 3-Pentanone

This protocol describes a representative procedure for the α -hydroxylation of 3-pentanone. It is designed to be self-validating through in-process checks and final characterization.

Materials:

- 3-Pentanone (diethyl ketone)
- [Bis(acetoxy)iodo]benzene
- Potassium hydroxide (KOH)
- Methanol
- Sulfuric acid (concentrated)
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

- Enolate Formation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-pentanone in methanol and cool the mixture in an ice bath. This controlled temperature is crucial to prevent side reactions.
- Slowly add a methanolic solution of potassium hydroxide. The base deprotonates the α -carbon to form the potassium enolate. Allow the reaction to stir for 15-25 minutes in the ice bath.[6]
- Hydroxylation: While maintaining the cold temperature, add a solution of [bis(acetoxy)iodo]benzene in methanol dropwise over 30 minutes. The enolate attacks the hypervalent iodine reagent, transferring an acetoxy group. The reaction is then allowed to warm to room temperature and stirred for 12-14 hours.[6]
- Hydrolysis & Workup: Cool the reaction mixture again in an ice bath and slowly add sulfuric acid in water to hydrolyze the acetoxy intermediate to the final hydroxyl group.[6]
- Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volumes). The organic phase contains the desired product, while inorganic salts remain in the aqueous phase.
- Wash the combined organic layers with saturated aqueous NaHCO_3 to neutralize any remaining acid, followed by a brine wash.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude **2-hydroxy-3-pentanone** via flash column chromatography or distillation.

Key Reactions

The reactivity of **2-hydroxy-3-pentanone** is dominated by its two functional groups:

- Oxidation: The secondary alcohol can be oxidized to a ketone, yielding the α -diketone, 2,3-pentanedione. This transformation is valuable for creating compounds used extensively in flavor chemistry.
- Reduction: The ketone can be reduced to a secondary alcohol, forming 2,3-pentanediol. The choice of reducing agent (e.g., NaBH_4 vs. $\text{H}_2/\text{catalyst}$) can influence the stereochemical outcome of the newly formed chiral center.

Analytical and Spectroscopic Characterization

Unambiguous characterization is a pillar of scientific integrity. For a molecule like **2-hydroxy-3-pentanone**, a combination of spectroscopic techniques is required to confirm its structure, purity, and stereochemistry.

- Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center provides reference spectra. Key fragments would arise from the cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon (α -cleavage), which is a characteristic fragmentation pattern for ketones.[4]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit two highly characteristic peaks: a strong, sharp absorption band around 1715 cm^{-1} for the $\text{C}=\text{O}$ (ketone) stretch and a broad absorption band in the region of $3400\text{-}3200\text{ cm}^{-1}$ corresponding to the O-H (alcohol) stretch.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show distinct signals for the ethyl group (a triplet and a quartet), the methyl group adjacent to the carbinol carbon (a doublet), and the proton on the carbinol carbon (a quartet). The hydroxyl proton will appear as a broad singlet.
 - ^{13}C NMR: The spectrum will show five distinct carbon signals, with the carbonyl carbon appearing furthest downfield (around 210 ppm) and the carbinol carbon appearing around 70-80 ppm.

Relevance and Applications in Drug Development

While direct pharmaceutical applications of **2-hydroxy-3-pentanone** itself are not extensively documented, its structural class (α -hydroxy ketones) and its isomeric relative (3-hydroxy-2-

pentanone) are highly relevant in medicinal chemistry and drug development.[8][9]

- Chiral Building Block: As a chiral molecule, enantiomerically pure forms of **2-hydroxy-3-pentanone** are valuable starting materials for the asymmetric synthesis of complex drug targets. The stereocenter at C2 can be used to direct the stereochemistry of subsequent reactions, which is paramount in modern pharmacology where single-enantiomer drugs are preferred.
- Intermediate in Pharmaceutical Synthesis: The isomer 3-hydroxy-2-pentanone is used as an intermediate in the synthesis of various pharmaceutical compounds.[10] The reactivity of the dual functional groups allows for the construction of more complex molecular scaffolds.
- Bioactivity of Related Compounds: Research into related α -hydroxy ketones has revealed significant biological activity. For example, 2-hydroxy-3-methylcyclopent-2-enone, isolated from Maillard reaction products, has demonstrated potent antioxidant activity and inhibitory effects on enzymes like aldose reductase and tyrosinase.[11] This suggests that the α -hydroxy ketone motif present in **2-hydroxy-3-pentanone** could serve as a pharmacophore for enzyme inhibition, a common strategy in drug design.

Conclusion

2-Hydroxy-3-pentanone is more than a simple organic molecule; it is a versatile tool for chemical innovation. Its defined structure, predictable reactivity, and chiral nature make it a compound of significant interest for researchers and drug development professionals. From its role as a precursor in complex organic synthesis to the potential bioactivity suggested by related structures, **2-hydroxy-3-pentanone** embodies the fundamental principles of chemistry that drive advancements in science and medicine. A thorough understanding of its properties and synthesis, as outlined in this guide, empowers scientists to harness its full potential in their research endeavors.

References

- PubChem. (n.d.). (S)-**2-Hydroxy-3-pentanone**. National Center for Biotechnology Information.
- PubChem. (n.d.). **2-Hydroxy-3-pentanone**. National Center for Biotechnology Information.
- PubChemLite. (n.d.). **2-hydroxy-3-pentanone** (C5H10O2).
- NIST. (n.d.). **2-Hydroxy-3-pentanone**. NIST Chemistry WebBook.

- FooDB. (2011). Showing Compound **2-hydroxy-3-pentanone** (FDB029636).
- LookChem. (n.d.). hydroxypentanone, **2-hydroxy-3-pentanone** | 5704-20-1.
- NIST. (n.d.). **2-Hydroxy-3-pentanone** - Gas Chromatography. NIST Chemistry WebBook.
- NIST. (n.d.). **2-Hydroxy-3-pentanone** - Mass spectrum (electron ionization). NIST Chemistry WebBook.
- ChemSynthesis. (2025). 2-hydroxy-1-phenyl-3-pentanone.
- LookChem. (n.d.). Cas 3142-66-3,hydroxypentanone,3-hydroxy-2-pentanone.
- Royal Society of Chemistry. (n.d.). Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase. *Food & Function*.
- Human Metabolome Database. (2012). Showing metabocard for 3-Hydroxy-2-pentanone (HMDB0031516).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Showing Compound 2-hydroxy-3-pentanone (FDB029636) - FooDB [foodb.ca]
- 2. (S)-2-Hydroxy-3-pentanone | C5H10O2 | CID 12384811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-3-pentanone | C5H10O2 | CID 521790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3-pentanone [webbook.nist.gov]
- 5. 2-Hydroxy-3-pentanone [webbook.nist.gov]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. lookchem.com [lookchem.com]
- 11. Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase - *Food & Function* (RSC Publishing) [pubs.rsc.org]

- To cite this document: BenchChem. [2-Hydroxy-3-pentanone IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3272617#2-hydroxy-3-pentanone-iupac-name-and-structure\]](https://www.benchchem.com/product/b3272617#2-hydroxy-3-pentanone-iupac-name-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com